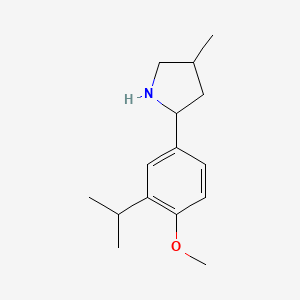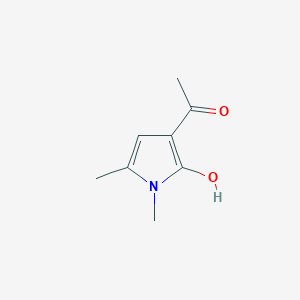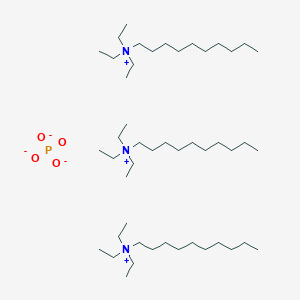
N,N,N-Triethyldecan-1-aminium phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triethyldecan-1-aminium phosphate: is an organic compound with the molecular formula C16H36NO4P . It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyldecan-1-aminium phosphate typically involves the quaternization of decylamine with triethyl phosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Decylamine+Triethyl phosphate→N,N,N-Triethyldecan-1-aminium phosphate
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The product is then purified through various techniques, including crystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N,N-Triethyldecan-1-aminium phosphate can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxides.
Reduction: This compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can participate in substitution reactions, where one of the organic groups attached to the nitrogen atom is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted ammonium salts.
Applications De Recherche Scientifique
Chemistry: N,N,N-Triethyldecan-1-aminium phosphate is used as a surfactant in chemical reactions to enhance the solubility of reactants and stabilize emulsions. It is also employed in the synthesis of other quaternary ammonium compounds.
Biology: In biological research, this compound is used as a detergent to solubilize membrane proteins and other hydrophobic molecules. It helps in the isolation and purification of proteins for further analysis.
Medicine: this compound has potential applications in drug delivery systems. Its surfactant properties can be utilized to enhance the bioavailability of hydrophobic drugs.
Industry: In industrial applications, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents. Its ability to reduce surface tension makes it valuable in various formulations.
Mécanisme D'action
The mechanism of action of N,N,N-Triethyldecan-1-aminium phosphate primarily involves its surfactant properties. The positively charged nitrogen atom interacts with negatively charged surfaces, reducing surface tension and stabilizing emulsions. This interaction facilitates the solubilization of hydrophobic molecules and enhances the efficiency of chemical reactions.
Comparaison Avec Des Composés Similaires
- N,N,N-Triethyldodecan-1-aminium phosphate
- N,N,N-Trimethyldecan-1-aminium phosphate
- N,N,N-Triethylhexan-1-aminium phosphate
Comparison:
- N,N,N-Triethyldodecan-1-aminium phosphate: Similar in structure but with a longer carbon chain, leading to different solubility and surfactant properties.
- N,N,N-Trimethyldecan-1-aminium phosphate: Contains methyl groups instead of ethyl groups, affecting its reactivity and interaction with other molecules.
- N,N,N-Triethylhexan-1-aminium phosphate: Has a shorter carbon chain, resulting in different physical and chemical properties.
N,N,N-Triethyldecan-1-aminium phosphate stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
Formule moléculaire |
C48H108N3O4P |
|---|---|
Poids moléculaire |
822.4 g/mol |
Nom IUPAC |
decyl(triethyl)azanium;phosphate |
InChI |
InChI=1S/3C16H36N.H3O4P/c3*1-5-9-10-11-12-13-14-15-16-17(6-2,7-3)8-4;1-5(2,3)4/h3*5-16H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |
Clé InChI |
SWHMVAAOBKKNSR-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCC[N+](CC)(CC)CC.CCCCCCCCCC[N+](CC)(CC)CC.CCCCCCCCCC[N+](CC)(CC)CC.[O-]P(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
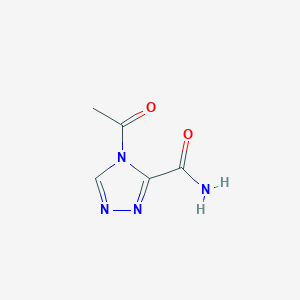
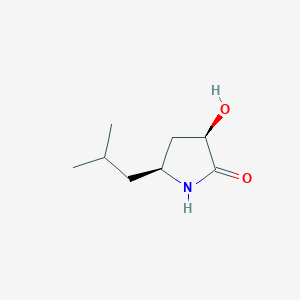
![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)
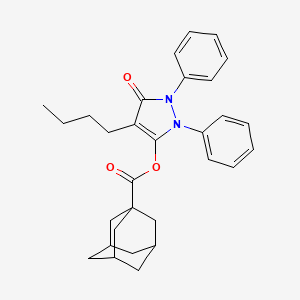
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)
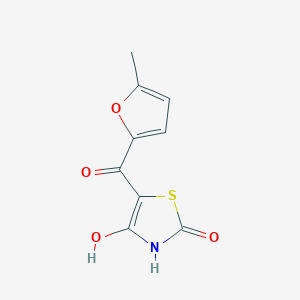

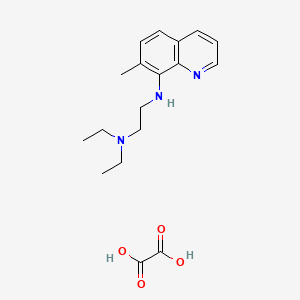
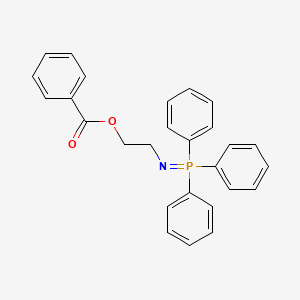
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
